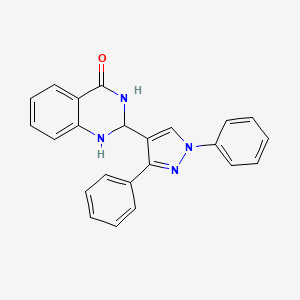
Leptin (116-130) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptin (116-130) (human) is a polypeptide fragment derived from the larger leptin protein, which is primarily produced by adipose tissue. Leptin plays a crucial role in regulating energy balance, appetite, and metabolism. The specific fragment Leptin (116-130) has been studied for its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptin (116-130) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Leptin (116-130) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification methods are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Leptin (116-130) (human) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cell signaling and metabolic regulation.
Medicine: Explored as a therapeutic agent for obesity, diabetes, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Leptin (116-130) (human) exerts its effects by binding to leptin receptors (LEPR) on target cells. This binding activates several intracellular signaling pathways, including:
JAK-STAT pathway: Activation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, leading to gene expression changes.
PI3K-Akt pathway: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), promoting cell survival and metabolism.
MAPK pathway: Activation of mitogen-activated protein kinases (MAPKs), involved in cell growth and differentiation.
Comparison with Similar Compounds
Leptin (116-130) (human) can be compared with other leptin fragments and analogs:
Leptin (116-130) (mouse): Similar in sequence but derived from mouse leptin, used in comparative studies.
Leptin (22-56): Another fragment with distinct biological activities.
Leptin analogs: Modified peptides designed to enhance stability or receptor binding.
Leptin (116-130) (human) is unique due to its specific sequence and biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C70H106N18O24S |
|---|---|
Molecular Weight |
1615.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
InChI Key |
YUWVNLMTEGHKIG-OPDXBULCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)

